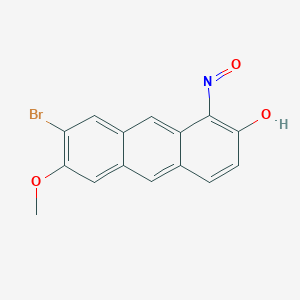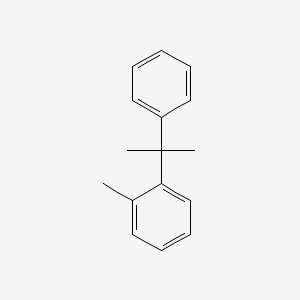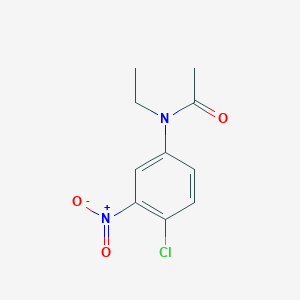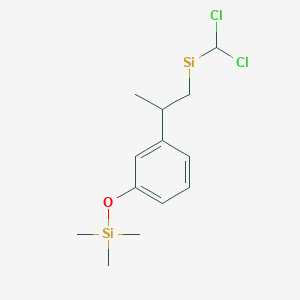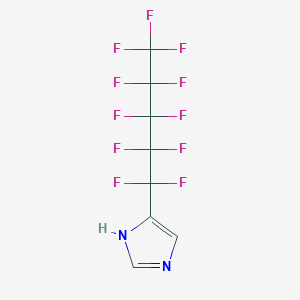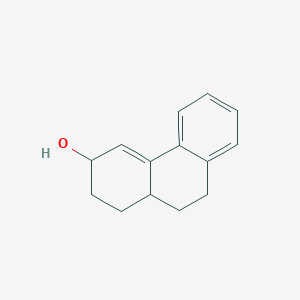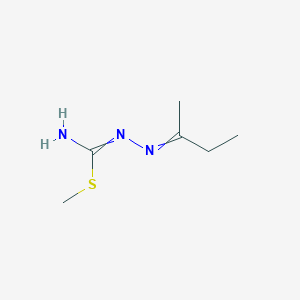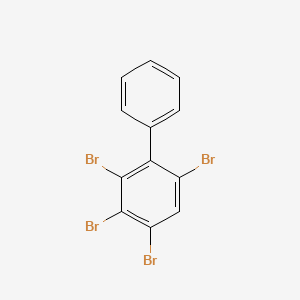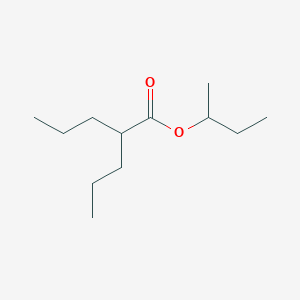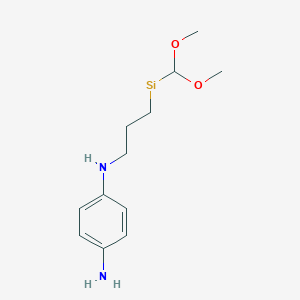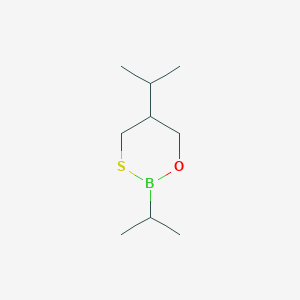
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique structure incorporating both boron and sulfur atoms within a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boron trichloride with a suitable thiol and an isopropyl-substituted amine. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to facilitate the formation of the oxathiaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various boron-hydride derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism by which 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile component in chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine used in the synthesis of ligands for coordination chemistry.
1,4-Dimethyl-2,5-di(propan-2-yl)benzene: A compound used in the synthesis of advanced materials.
Uniqueness
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is unique due to its incorporation of both boron and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
110523-67-6 |
|---|---|
Molekularformel |
C9H19BOS |
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
2,5-di(propan-2-yl)-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C9H19BOS/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
PZVDVVYFSLDCFM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CS1)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



